4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid
CAS No.:
Cat. No.: VC17418984
Molecular Formula: C14H11ClN2O5S
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O5S |
|---|---|
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid |
| Standard InChI | InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
| Standard InChI Key | KKXJOZMWPUNFLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Benzoic acid moiety: Provides a carboxylic acid group () capable of hydrogen bonding and salt formation.
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Ureido bridge (): Links the benzoic acid to the chlorosulfonyl-substituted phenyl ring, introducing hydrogen-bonding potential and conformational rigidity.
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Chlorosulfonyl group (): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions .
The spatial arrangement of these groups, as inferred from related ureido-benzoic acid derivatives , suggests a planar configuration that may facilitate interactions with biological targets such as enzymes or receptors.
Physicochemical Properties
Key properties include:
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Solubility: Limited aqueous solubility due to the aromatic and sulfonyl groups; likely soluble in polar aprotic solvents like dimethylformamide (DMF).
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Reactivity: The chlorosulfonyl group is prone to hydrolysis under basic conditions, forming sulfonic acids, while the ureido linkage may undergo acid- or base-catalyzed cleavage .
Synthetic Methodologies
Challenges and Optimization
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Selectivity: Avoiding over-sulfonation or side reactions at the carboxylic acid group requires precise temperature and stoichiometric control.
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Purification: Chromatographic techniques or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .
Comparative Analysis with Structural Analogs
The chlorosulfonyl group in 4-(3-(4-(chlorosulfonyl)phenyl)ureido)benzoic acid differentiates it from these analogs, offering a balance of electrophilicity and stability that may optimize drug-target interactions .
Biological Interactions and Mechanistic Insights
Cytotoxicity and Selectivity
While toxicity data for this specific compound are lacking, structurally similar ureido-benzoic acids exhibit moderate cytotoxicity in vitro, necessitating further studies to evaluate therapeutic windows .
Future Research Directions
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